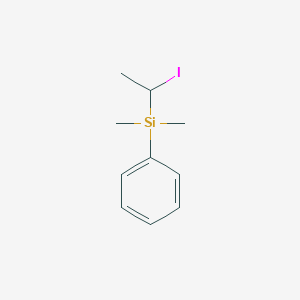

1-Iodoethyl-dimethyl-phenylsilane

Description

1-Iodoethyl-dimethyl-phenylsilane is an organosilicon compound featuring a silicon atom bonded to an iodoethyl group, two methyl groups, and a phenyl substituent. The iodine atom on the ethyl chain likely enhances its utility in substitution reactions, acting as a leaving group or facilitating cross-coupling processes. Organosilicon compounds with aromatic and halogen substituents are widely employed in synthetic chemistry, materials science, and pharmaceuticals due to their tunable stability and reactivity .

Properties

Molecular Formula |

C10H15ISi |

|---|---|

Molecular Weight |

290.22 g/mol |

IUPAC Name |

1-iodoethyl-dimethyl-phenylsilane |

InChI |

InChI=1S/C10H15ISi/c1-9(11)12(2,3)10-7-5-4-6-8-10/h4-9H,1-3H3 |

InChI Key |

TUSIVVLTXSPAON-UHFFFAOYSA-N |

Canonical SMILES |

CC([Si](C)(C)C1=CC=CC=C1)I |

Origin of Product |

United States |

Preparation Methods

1-Iodoethyl-dimethyl-phenylsilane can be synthesized through several methods. One common synthetic route involves the alkylation of 4,5-dihydro-1H-imidazole-2-thiol with 1-iodomethyl(dimethyl)phenylsilane. This reaction typically involves iodine-catalyzed cleavage of Si-C and Si-O bonds, with the liberated hydrogen iodide facilitating the formation of the desired product . Industrial production methods may involve similar alkylation reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-Iodoethyl-dimethyl-phenylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.

Reduction Reactions: The compound can participate in hydrosilylation reactions, where it acts as a hydride donor.

Oxidation Reactions: Although less common, the silicon atom in the compound can be oxidized under specific conditions to form silanols or siloxanes.

Common reagents used in these reactions include iodine, hydrogen iodide, and various catalysts such as copper(I) and manganese(I) complexes. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted silanes and siloxanes.

Scientific Research Applications

1-Iodoethyl-dimethyl-phenylsilane has several applications in scientific research:

Biology: The compound can be used to modify biomolecules, potentially altering their properties and functions.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of silicon-containing pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials, including silicone-based products and coatings.

Mechanism of Action

The mechanism by which 1-iodoethyl-dimethyl-phenylsilane exerts its effects is primarily through its ability to donate hydride ions in reduction reactions. The silicon atom, bonded to both methyl and phenyl groups, stabilizes the intermediate species formed during these reactions. This stabilization facilitates the transfer of hydride ions to the target molecules, leading to the desired reduction products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features and properties of 1-Iodoethyl-dimethyl-phenylsilane and related compounds:

Key Observations:

- Iodine vs. Ethynyl Substituents: The iodoethyl group in the target compound contrasts with the ethynyl group in (4-Iodophenylethynyl)trimethylsilane. While iodine facilitates nucleophilic substitutions, the ethynyl group enables alkyne-based coupling reactions, such as Sonogashira couplings .

- Fluorine vs. Iodine Effects : The difluoro(trimethylsilyl)methyl group in the imidazole derivative () introduces electronegative fluorine atoms, enhancing stability compared to iodine’s polarizable, bulky nature. This difference impacts applications in drug design, where fluorine often improves metabolic stability .

- Siloxane vs. Silane Stability : Hexamethyldisiloxane’s Si-O-Si linkage confers superior thermal and hydrolytic stability compared to Si-C bonds in 1-Iodoethyl-dimethyl-phenylsilane, making it a staple in silicone polymers .

Reactivity and Stability

- Hydrolytic Behavior : Dimethylsilanediol () rapidly condenses into siloxanes due to its labile Si-OH bonds. In contrast, 1-Iodoethyl-dimethyl-phenylsilane’s hydrolytic stability depends on the steric protection from its phenyl and methyl groups, though the iodoethyl chain may still undergo hydrolysis under acidic/basic conditions .

- Thermal Degradation : Hexamethyldisiloxane’s siloxane bond resists degradation up to 300°C, whereas alkyl-iodide-containing silanes like the target compound may decompose at lower temperatures due to C-I bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.